[(3,5-Dimethylphenyl)methyl](3-methoxypropyl)amine
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Overview
Description
(3,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions, and the amine group is attached to a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(3,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)methylamine
- (3,5-Dimethylphenyl)methylamine
Uniqueness
(3,5-Dimethylphenyl)methylamine is unique due to the presence of both the 3,5-dimethylphenyl and 3-methoxypropyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11-7-12(2)9-13(8-11)10-14-5-4-6-15-3/h7-9,14H,4-6,10H2,1-3H3 |
InChI Key |
HOGNHYVTEIWWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCCCOC)C |
Origin of Product |
United States |
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